molecular formula C19H22BFN2O4S B6275307 tert-butyl N-[3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluoro-1-benzothiophen-2-yl]carbamate CAS No. 2649788-80-5

tert-butyl N-[3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluoro-1-benzothiophen-2-yl]carbamate

Cat. No.: B6275307
CAS No.: 2649788-80-5
M. Wt: 404.3
InChI Key:
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Description

Tert-butyl N-[3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluoro-1-benzothiophen-2-yl]carbamate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiophene core. The key steps include:

  • Benzothiophene Formation: : The initial step involves the formation of the benzothiophene ring system through a cyclization reaction.

  • Introduction of Cyano Group: : The cyano group is introduced at the 3-position of the benzothiophene ring.

  • Borylation: : The 4-position of the benzothiophene ring is then subjected to borylation to introduce the dioxaborinan-2-yl group.

  • Carbamate Formation: : Finally, the tert-butyl carbamate group is added to the nitrogen atom of the benzothiophene derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The dioxaborinan-2-yl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of carboxylic acid derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : Application in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the cyano group may interact with enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the dioxaborinan-2-yl group and the tert-butyl carbamate group. Similar compounds may include other benzothiophene derivatives or compounds with similar functional groups. the exact structure and substituents can lead to different biological and chemical properties.

List of Similar Compounds

  • Benzothiophene derivatives: : Compounds with similar benzothiophene core structures.

  • Dioxaborinan derivatives: : Compounds containing the dioxaborinan-2-yl group.

  • Carbamate derivatives: : Compounds with carbamate functional groups.

Properties

CAS No.

2649788-80-5

Molecular Formula

C19H22BFN2O4S

Molecular Weight

404.3

Purity

95

Origin of Product

United States

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